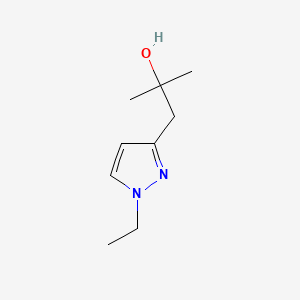

1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol

Description

1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol is a tertiary alcohol derivative featuring a pyrazole ring substituted with an ethyl group at the N1 position and a branched 2-methylpropan-2-ol moiety at the C3 position. Its molecular formula is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol .

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

1-(1-ethylpyrazol-3-yl)-2-methylpropan-2-ol |

InChI |

InChI=1S/C9H16N2O/c1-4-11-6-5-8(10-11)7-9(2,3)12/h5-6,12H,4,7H2,1-3H3 |

InChI Key |

BSRHISJWLGMQCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=N1)CC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1H-pyrazole with 2-methylpropan-2-ol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol, with the CAS number 2228763-44-6, is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, agriculture, and materials science, while providing comprehensive data tables and case studies.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance bioactivity and metabolic stability, a common strategy in drug design. The incorporation of pyrazole rings is known to improve the pharmacological profile of compounds, particularly in anti-inflammatory and analgesic drugs .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazole compounds exhibited significant anti-inflammatory effects by inhibiting specific pathways involved in inflammation. The introduction of the ethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and reach target sites effectively .

Agricultural Chemistry

The compound's potential applications extend to agriculture, particularly as a pesticide or herbicide. The modification of existing agrochemicals with pyrazole derivatives has been shown to enhance efficacy against pests while reducing toxicity to non-target organisms.

Case Study: Herbicidal Efficacy

Research has indicated that pyrazole-based compounds can selectively inhibit weed growth without harming crops. This selectivity is crucial for sustainable agricultural practices as it minimizes environmental impact while maximizing yield .

Materials Science

In materials science, this compound can be utilized as a building block for synthesizing novel polymers or composite materials. Its unique chemical structure allows for the development of materials with tailored properties, such as improved thermal stability and mechanical strength.

Case Study: Polymer Synthesis

A recent study explored the use of pyrazole derivatives in creating high-performance polymers through radical polymerization techniques. These polymers demonstrated enhanced thermal resistance and mechanical properties compared to traditional materials .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Significant inhibition of inflammatory pathways |

| Agricultural Chemistry | Herbicides | Selective inhibition of weeds |

| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various intermolecular interactions. These interactions can influence the compound’s reactivity and biological activity, potentially affecting enzyme function, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Key Observations:

Biological Relevance

- Bromoindazole derivatives (e.g., Compound 6k) demonstrate higher molecular weights and are explicitly used in synthesizing kinase inhibitors, highlighting the role of halogenation in enhancing binding affinity or metabolic stability .

- The target compound’s pyrazole core is structurally analogous to patented IL-17 inhibitors (e.g., isoxazole-pyrazole derivatives), suggesting shared mechanisms of action .

Synthetic Utility All compounds share the 2-methylpropan-2-ol backbone, which is synthetically versatile. For example, 2,2-dimethyl-oxirane (a precursor in indazole derivatives) is used in epoxide ring-opening reactions to install the tertiary alcohol group .

Spectroscopic Characterization

- NMR data for thioether analogs (e.g., 1-((4-Bromophenyl)thio)-2-methylpropan-2-ol) show distinct aromatic proton signals (δ 7.2–7.5 ppm) and methyl resonances (δ 1.3–1.5 ppm), differing from the pyrazole-derived compound’s proton environment .

- LC/MS retention times (e.g., 1.01 min for bromoindazole derivatives) provide insights into polarity, with the target compound likely exhibiting intermediate hydrophilicity due to its pyrazole ring .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol, and how can reaction conditions be optimized?

- The compound is synthesized via multi-step organic reactions, including condensation of ethyl-substituted pyrazole precursors with 2-methylpropan-2-ol derivatives. Key steps involve controlling temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or dichloromethane), and catalysts (e.g., acid/base catalysts) to optimize yield and purity . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs techniques like column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the pyrazole ring, ethyl group, and tertiary alcohol moiety .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., O–H stretch at ~3400 cm) .

- Mass Spectrometry (MS): Validates molecular weight (168.24 g/mol) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- The tertiary alcohol and pyrazole ring confer moderate polarity, making it soluble in polar aprotic solvents (e.g., DMSO) and sparingly soluble in water. Stability studies recommend storage at 2–8°C in inert atmospheres to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can crystallographic data refine the molecular structure and inform polymorph screening?

- Single-crystal X-ray diffraction (SCXRD) with software like SHELXL (for refinement) resolves bond lengths, angles, and stereochemistry. For example, the pyrazole ring’s planarity and substituent orientations can be quantified . Co-crystallization with co-formers (e.g., carboxylic acids) may enhance bioavailability by modifying crystal packing .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., viral proteases)?

- Molecular Docking: Tools like AutoDock Vina simulate binding to enzymes (e.g., SARS-CoV-2 PLpro, as seen in pyrazole-containing inhibitors). The ethyl-pyrazole moiety may occupy hydrophobic pockets, while the hydroxyl group participates in hydrogen bonding .

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in derivatization .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?

- Case Study: Replacing the ethyl group with trifluoromethyl (as in ) enhances lipophilicity and metabolic stability. Comparative assays (e.g., enzyme inhibition IC) and ADMET profiling (e.g., microsomal stability tests) quantify these effects .

Q. What are the challenges in resolving conflicting bioactivity data across studies?

- Contradictions may arise from assay variability (e.g., cell lines, endpoint measurements). Meta-analyses using standardized protocols (e.g., NIH Assay Guidance Manual) and dose-response validation (e.g., Hill slopes) improve reproducibility .

Methodological Tables

Table 1: Key Synthetic Parameters

| Parameter | Optimal Conditions | References |

|---|---|---|

| Temperature | 60–80°C | |

| Solvent | Ethanol, Dichloromethane | |

| Catalyst | p-Toluenesulfonic acid | |

| Purification | Column Chromatography (SiO) |

Table 2: Spectroscopic Benchmarks

| Technique | Key Signals | References |

|---|---|---|

| H NMR (CDCl) | δ 1.2–1.4 (t, ethyl CH), δ 4.5 (s, OH) | |

| IR (KBr) | 3400 cm (O–H stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.